(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one
Description
Properties
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMGBLPGZXHJI-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=C)C(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the use of starting materials such as norbornene derivatives. One common method includes the Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) convert the ketone into carboxylic acid derivatives. For example:
Key Findings :
-
Oxidation occurs regioselectively at the ketone moiety without disrupting the bicyclic structure.
-
Yields depend on reaction time and temperature, with optimal results at 60–80°C.
Reduction Reactions
The ketone group is reduced to a secondary alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Data Table :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | Ethanol | 25°C | 78 |
| LiAlH₄ | THF | 0°C → 25°C | 92 |
Notes :
-
LiAlH₄ provides higher yields but requires anhydrous conditions.
Substitution Reactions
The methylene group at position 2 participates in electrophilic substitution. Halogenation with bromine (Br₂) or chlorine (Cl₂) yields dihalogenated derivatives:
Conditions :
-
Reaction proceeds via radical intermediates under UV light.
-
Excess halogen leads to over-substitution, reducing selectivity.
Cycloaddition Reactions
The compound acts as a dienophile in Diels-Alder reactions due to its strained bicyclic system. For example, reacting with 1,3-butadiene forms a tetracyclic adduct:
Key Observations :
-
Endo selectivity dominates due to steric effects from the dimethyl groups.
-
Reaction rates are temperature-dependent, with optimal yields at 120°C .
Comparative Reactivity Analysis
| Reaction Type | Reagents/Conditions | Major Product | Yield Range (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60–80°C | Bicyclic carboxylic acid | 65–80 |
| Reduction | LiAlH₄, THF, 0–25°C | Secondary alcohol | 85–92 |
| Halogenation | Br₂, CCl₄, UV light | 2,2-Dibromo derivative | 70–78 |
| Diels-Alder | 1,3-Butadiene, 120°C | Tetracyclic adduct | 60–75 |
Mechanistic Insights
Scientific Research Applications
The biological activity of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is primarily attributed to its interactions with specific enzymes and receptors in biological systems. Its unique stereochemistry allows it to effectively bind to these targets, potentially leading to modulation of enzymatic activities.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Antimicrobial Activity: Exhibiting effectiveness against certain bacterial strains.
- Anti-inflammatory Properties: Potential use in treating inflammatory conditions through modulation of immune responses.
- Cognitive Enhancement: Investigated for its neuroprotective effects and potential role in cognitive function improvement.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.
Case Study 2: Neuroprotective Effects
Research indicated that this compound might protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to the following analogs based on substituent modifications and stereochemical configurations:
Table 1: Key Structural Features of Analogs
Physicochemical Properties
Table 3: Physical Properties
Research Findings and Challenges
- Synthetic Challenges : The low reactivity of intermediates derived from this compound necessitates catalytic systems (e.g., TMSOTf) to enhance cyclization efficiency .
- Biological Potency : Nabilone, derived from this compound, shows 5–10× higher binding affinity for CB1 receptors than THC, attributed to its ketone group and lipophilic side chain .
- Stereochemical Sensitivity: Minor stereochemical variations (e.g., hydroxyl vs. ketone placement) drastically alter bioactivity and synthetic pathways, as seen in isopinocamphone vs. hydroxy analog studies .
Biological Activity
Overview
(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. Its unique structure, which includes a bicyclo[3.1.1]heptane framework, makes it an interesting compound for various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
- Molecular Formula: C10H14O
- Molecular Weight: 150.22 g/mol
- CAS Registry Number: 1609196-40-8
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The compound's stereochemistry allows it to effectively bind to these targets, potentially leading to modulation of enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could interact with various receptors, influencing physiological responses such as inflammation or neuroprotection.
Neuroprotective Properties
Recent studies have indicated that this compound exhibits neuroprotective effects in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. This is believed to be due to its ability to reduce oxidative stress and inflammation in neuronal tissues .
Antimicrobial Activity
Research has also suggested potential antimicrobial properties of this compound. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, indicating its possible application in developing new antimicrobial agents .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Neuroprotection in Parkinson's Disease | Demonstrated reduction in neuroinflammation and oxidative stress in rodent models | Potential for therapeutic development in neurodegenerative diseases |
| Antimicrobial Activity | Inhibition of bacterial growth in vitro | Possible use as a natural antimicrobial agent |
Structural Comparison
| Compound Name | Structure | Key Differences |
|---|---|---|
| Norbornene | Bicyclic structure without ketone | Lacks functional groups that confer biological activity |
| Camphor | Bicyclic ketone with different stereochemistry | Different pharmacological profiles and applications |
| Bicyclo[2.2.1]heptan-2-one | Similar bicyclic structure but different substituents | Varying reactivity and biological interactions |
Q & A
(Basic) What experimental methods are used to confirm the molecular structure of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one?
Answer:
The structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, complemented by gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and fragmentation patterns . For stereochemical validation, X-ray crystallography or optical rotation measurements are employed, as stereoisomers of bicyclic monoterpenes often exhibit distinct spectral profiles .
(Advanced) How can researchers resolve contradictions in chromatographic retention data for stereoisomers of this compound?
Answer:
Discrepancies in retention indices (e.g., GC data from mandarin oil vs. labdanum oil studies) require multidimensional chromatography (e.g., chiral GC columns) and computational modeling (e.g., molecular docking to predict stationary-phase interactions). Cross-referencing with NIST Chemistry WebBook databases ensures alignment with standardized retention indices under controlled conditions .
(Basic) What synthetic routes are optimized for producing this bicyclic ketone in laboratory settings?
Answer:
Common routes include acid-catalyzed cyclization of pinane derivatives or oxidation of pinocarveol (6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol) using Jones reagent. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like epoxides or hydroxylated byproducts .
(Advanced) What enantioselective strategies are employed to synthesize (1R,5R)-configured derivatives?
Answer:
Chiral catalysts (e.g., Rhodium-BINAP complexes) enable asymmetric hydrogenation of prenylated precursors. Kinetic resolution via lipase-mediated esterification can isolate enantiomers, as demonstrated in studies on structurally similar terpenoids .
(Basic) Which analytical techniques are recommended for quantifying this compound in complex mixtures?
Answer:
Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard, using C18 columns and isocratic elution (acetonitrile/water). For volatile mixtures, GC-FID with a polar capillary column (e.g., DB-WAX) achieves baseline separation from co-eluting terpenes .
(Advanced) How can researchers address co-elution issues in GC or HPLC analysis?
Answer:
Hyphenated techniques (e.g., GC×GC-TOF/MS or LC-MS/MS) enhance resolution by coupling orthogonal separation mechanisms. Derivatization (e.g., silylation for GC) improves volatility and peak symmetry, reducing overlap with matrix components .
(Basic) What safety protocols are critical for handling this compound in the laboratory?
Answer:
Refer to GBZ 2.1-2007 workplace safety standards : use fume hoods for volatile handling, wear nitrile gloves, and store at 2–8°C in amber glass to prevent photodegradation. Spill management requires inert adsorbents (e.g., vermiculite) and ethanol/water mixtures for cleanup .
(Advanced) How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Accelerated stability studies (ICH Q1A guidelines) show degradation above 40°C via keto-enol tautomerism. Under alkaline conditions (pH > 9), retro-aldol cleavage dominates, while acidic media (pH < 3) promote ring-opening reactions. Monitor degradation products via LC-HRMS .
(Advanced) What methodologies are used to assess its biological activity, such as antimicrobial potential?
Answer:
Minimum inhibitory concentration (MIC) assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) are performed using broth microdilution. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
